molecular formula C10H20N2O B2986188 (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1483002-09-0

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B2986188
CAS No.: 1483002-09-0
M. Wt: 184.283
InChI Key: LQWALWQRJAREFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group and a 4-methylmorpholin-2-ylmethyl substituent. The compound’s structure combines a strained cyclopropane ring with a morpholine derivative, a six-membered heterocycle containing one oxygen and one nitrogen atom. The 4-methyl group on the morpholine ring introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions. Potential applications include medicinal chemistry, where such amines serve as intermediates for kinase inhibitors or other bioactive molecules.

Properties

IUPAC Name

1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWALWQRJAREFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. As a CB1 receptor antagonist, it binds to the CB1 receptor, inhibiting its activity. This interaction affects various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Example Compounds :

  • {[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS: 1343611-36-8)
  • {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride (CAS: 1986846-63-2)
  • Key Features :
    • Pyrazole or imidazole cores with cycloalkylmethyl substituents.
    • Multiple suppliers indicate relevance in drug discovery .
  • Comparison: The target’s morpholine ring provides a polar, non-aromatic heterocycle, contrasting with the aromatic pyrazole/imidazole in these analogues. Cyclopropylmethyl groups are common across these compounds, highlighting their utility in balancing lipophilicity and rigidity.
  • Applications : Likely intermediates for receptor-targeted agents, with the target’s morpholine enhancing solubility for CNS applications .

Research Implications and Gaps

  • Synthesis : Reductive amination (as in ) is a plausible route for the target compound, but experimental validation is needed.
  • Bioactivity : The target’s morpholine group may improve water solubility compared to nitro or aromatic heterocycles, but pharmacological data are absent.
  • Stability : Cyclopropylmethyl groups may mitigate metabolic degradation, though the morpholine’s methyl position (2- vs. 4-) could affect metabolic pathways.

Biological Activity

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a morpholine derivative, which contributes to its unique biological properties. Its structure can be represented as follows:

 Cyclopropylmethyl 4 methylmorpholin 2 yl methyl amine\text{ Cyclopropylmethyl 4 methylmorpholin 2 yl methyl amine}

The primary mechanism of action for this compound involves its role as a CB1 receptor antagonist . By binding to the CB1 receptor, it inhibits the receptor's activity, impacting various signaling pathways associated with cannabinoid receptors, which are implicated in numerous physiological processes including appetite regulation, pain sensation, and mood modulation.

1. Receptor Binding Studies

Research indicates that this compound has been investigated for its potential as a ligand in biochemical assays. It shows promise in receptor binding studies, particularly concerning the CB1 receptor, which is significant in the context of therapeutic applications for conditions such as obesity and chronic pain.

2. Therapeutic Potential

The compound has been explored for various therapeutic properties:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of cyclopropylmethylamines exhibit anti-pancreatic cancer properties at low micromolar concentrations. For instance, related compounds demonstrated significant inhibition of pancreatic cell proliferation with IC50 values around 45 µM .
  • Antidepressant Effects : Similar compounds have shown antidepressant-like effects in animal models, suggesting that this compound might also possess mood-regulating properties through serotonin receptor modulation .

3. Comparison with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructureBiological Activity
N-(Cyclopropylmethyl)-4-methyl-2-morpholinylmethanamineSimilar structureModerate receptor binding
CyclopropylmethylamineLacks morpholine ringLimited biological activity
4-MethylmorpholineContains morpholine ringNo cyclopropyl group

This table illustrates how the combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Study on Receptor Interaction : A study demonstrated that the compound effectively inhibited CB1 receptor activity, leading to reduced appetite and potential applications in weight management therapies.
  • In Vivo Antidepressant Activity : In animal models subjected to stress tests, compounds similar to this compound showed significant reductions in immobility time compared to control groups, indicating potential antidepressant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.